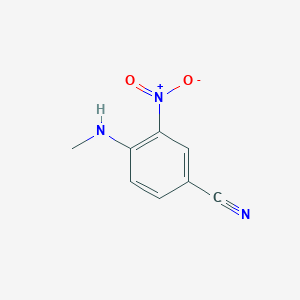

4-(Methylamino)-3-nitrobenzonitrile

Description

Structure

3D Structure

Propriétés

IUPAC Name |

4-(methylamino)-3-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c1-10-7-3-2-6(5-9)4-8(7)11(12)13/h2-4,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTWMUUHEGDUZCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1)C#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60404747 | |

| Record name | 4-(methylamino)-3-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60404747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64910-45-8 | |

| Record name | 4-(methylamino)-3-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60404747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(methylamino)-3-nitrobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Methylamino 3 Nitrobenzonitrile and Analogous Derivatives

Unraveling Nucleophilic Aromatic Substitution (SNAr) Strategies

The synthesis of 4-(Methylamino)-3-nitrobenzonitrile and related compounds often relies on Nucleophilic Aromatic Substitution (SNAr) reactions. This approach is particularly effective when the aromatic ring is activated by electron-withdrawing groups, which facilitates the substitution of a leaving group by a nucleophile.

The Amination of Activated Halobenzonitriles

A prevalent method for synthesizing this compound is the amination of an activated halobenzonitrile, such as 4-Fluoro-3-nitrobenzonitrile. innospk.com In this reaction, the fluorine atom, a good leaving group, is displaced by the methylamino group. The presence of the nitro group ortho and the cyano group para to the fluorine atom significantly activates the benzene (B151609) ring towards nucleophilic attack. innospk.comnih.gov This activation is due to the ability of these electron-withdrawing groups to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. nih.gov

The reaction typically proceeds by treating 4-Fluoro-3-nitrobenzonitrile with methylamine (B109427) in a suitable solvent. The lone pair of electrons on the nitrogen atom of methylamine attacks the carbon atom bearing the fluorine, leading to the formation of the Meisenheimer complex. Subsequent departure of the fluoride (B91410) ion yields the final product, this compound. This method is also applicable to other halo-substituted benzonitriles, although the reactivity of the halogen leaving group follows the general trend of F > Cl > Br > I in SNAr reactions.

Optimizing Reaction Conditions for Yield and Selectivity

The efficiency of the amination reaction is highly dependent on the reaction conditions. Factors such as the choice of solvent, temperature, and the presence or absence of a base can significantly impact the yield and selectivity of the desired product.

| Reaction Condition | Effect on Yield and Selectivity |

| Solvent | The polarity and proticity of the solvent can influence the solubility of the reactants and stabilize the transition state. Aprotic polar solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) are often used to facilitate the reaction. nih.govnih.gov |

| Temperature | Higher temperatures generally increase the reaction rate. However, excessively high temperatures can lead to side reactions and decomposition of the product, thereby reducing the overall yield. The optimal temperature must be determined empirically for each specific reaction. |

| Base | The addition of a base, such as a tertiary amine or an inorganic carbonate, can be used to neutralize the hydrofluoric acid (HF) that is formed as a byproduct. This prevents the protonation of the methylamine nucleophile, which would render it unreactive. |

Careful optimization of these parameters is crucial for achieving high yields of this compound and minimizing the formation of impurities.

Crafting Substituted Benzonitrile (B105546) Frameworks

The synthesis of various substituted benzonitrile frameworks, which can be precursors to or analogs of this compound, involves several key synthetic transformations.

The Art of Cyanation Reactions

The introduction of a nitrile group onto an aromatic ring, a process known as cyanation, is a fundamental step in the synthesis of benzonitriles. wikipedia.org Several methods exist for this transformation.

One of the most common methods is the Sandmeyer reaction, where an aniline (B41778) derivative is converted to a diazonium salt, which is then treated with a cyanide salt, typically copper(I) cyanide, to yield the corresponding benzonitrile. wikipedia.org Another important method is the Rosenmund-von Braun reaction, which involves the reaction of an aryl halide with a stoichiometric amount of copper(I) cyanide. wikipedia.org More modern approaches utilize palladium or nickel catalysts to facilitate the cyanation of aryl halides or triflates, often with less toxic cyanide sources like zinc cyanide or potassium ferricyanide. wikipedia.orgorganic-chemistry.org These catalytic methods offer milder reaction conditions and broader functional group tolerance. organic-chemistry.orgresearchgate.net

| Cyanation Method | Reactants | Reagents |

| Sandmeyer Reaction | Aniline derivative | NaNO₂, HCl; CuCN |

| Rosenmund-von Braun Reaction | Aryl halide | CuCN |

| Palladium-catalyzed Cyanation | Aryl halide/triflate | Pd catalyst, cyanide source (e.g., Zn(CN)₂) |

| Nickel-catalyzed Cyanation | Aryl halide | Ni catalyst, cyanide source |

From Aldehyde Oximes to Benzonitriles via Dehydration

An alternative route to the benzonitrile framework is the dehydration of aldehyde oximes. wikipedia.orgwikipedia.org Aldoximes can be prepared by the condensation of an aldehyde with hydroxylamine. wikipedia.orgnih.gov The subsequent dehydration of the aldoxime to a nitrile can be achieved using a variety of dehydrating agents. wikipedia.org Common reagents for this transformation include acid anhydrides, phosphorus pentoxide, thionyl chloride, and various catalysts like iron salts. wikipedia.orgresearchgate.netnih.gov This method provides a versatile way to synthesize benzonitriles from readily available aldehydes. nih.gov

The Role of Benzonitriles in Cyclization Reactions

Benzonitriles are not only synthetic targets but also valuable precursors in the construction of more complex heterocyclic structures through cyclization reactions. The nitrile group can participate in a variety of cyclization pathways.

For instance, benzonitriles can undergo [3+2] cycloaddition reactions with 1,3-dipoles like azides or nitrile oxides to form five-membered heterocyclic rings such as tetrazoles and isoxazolines, respectively. nih.govresearchgate.netacs.org Additionally, intramolecular cyclization of appropriately substituted benzonitriles can lead to the formation of fused ring systems. An example is the thermolysis of 2-(3-phenylsulfonylprop-1-ynyl)benzonitrile, which undergoes an aza-Myers type cyclization to form isoquinolines. rsc.org Base-mediated cyclization of 2-(5-hydroxy-1-pentynyl)benzonitriles is another strategy to synthesize 4-amino-2,3-dihydronaphtho[2,3-b]furanes. acs.org

| Cyclization Reaction Type | Benzonitrile Reactant | Reactant Partner/Condition | Resulting Heterocycle |

| [3+2] Cycloaddition | Benzonitrile | Sodium Azide (B81097) | Tetrazole |

| [3+2] Cycloaddition | Benzonitrile Oxide | Alkene/Alkyne | Isoxazoline/Isoxazole |

| Aza-Myers Cyclization | 2-Alkynylbenzonitrile | Thermolysis | Isoquinoline |

| Base-mediated Cyclization | 2-(5-hydroxy-1-pentynyl)benzonitrile | Base (e.g., NaOMe) | 4-Amino-2,3-dihydronaphtho[2,3-b]furane |

These cyclization reactions highlight the versatility of the benzonitrile moiety in synthetic organic chemistry, enabling the construction of a diverse array of heterocyclic compounds.

Functionalization of Aromatic Amines for Diverse Architectures

The functionalization of aromatic amines is a cornerstone of modern organic synthesis, enabling the construction of complex molecules from simpler precursors. The methylamino group in this compound serves as a key functional handle for further molecular elaboration, leading to a wide array of molecular architectures.

One primary route for the functionalization of the precursor, 4-chloro-3-nitrobenzoic acid, involves its reaction with methylamine to produce 4-(methylamino)-3-nitrobenzoic acid. google.com This intermediate can then undergo an acyl chlorination reaction with thionyl chloride to form 4-(methylamino)-3-nitrobenzoyl chloride. The subsequent reaction of this acyl chloride with another equivalent of methylamine yields N-methyl-4-(methylamino)-3-nitrobenzamide. google.com This multi-step process highlights how the initial amine functionalization opens pathways to amide derivatives.

Recent research has also focused on the direct C-H functionalization of aromatic amines. For instance, copper(II) complexes have been used to catalyze the C-H functionalization of aromatic amines for azidation under ultrasonication. rsc.org This method allows for the introduction of an azide group, which can then be used in click reactions to create triazoles, demonstrating the versatility of the aromatic amine as a platform for building diverse heterocyclic systems. rsc.org

Furthermore, the development of methods to synthesize functionalized arenes from non-aromatic precursors represents a significant advancement. Radical-enabled dehydrogenative aromatization strategies allow for the creation of functionalized anilines from aliphatic amines under mild conditions, showcasing innovative approaches to constructing complex aromatic architectures. researchgate.net

The strategic functionalization of aromatic amines is also critical in materials science. For example, covalent organic frameworks (COFs) have been functionalized with aromatic amines to enhance their CO2 capture and separation capabilities. acs.org These materials leverage the interaction between the amine groups and CO2, demonstrating how the properties of aromatic amines can be harnessed for specific applications. acs.orgnih.gov

Table 1: Functionalization of Aromatic Amine Derivatives

| Precursor | Reagents | Product | Application/Significance |

|---|---|---|---|

| 4-Chloro-3-nitrobenzoic acid | 1. Methylamine2. Thionyl chloride3. Methylamine | N-Methyl-4-(methylamino)-3-nitrobenzamide | Synthesis of amide derivatives. google.com |

| Aromatic Amines | Betti base coordinated Cu(II) complexes, NaN3, Ultrasonication | 2-Azidoanilines | Precursors for triazoles via click chemistry. rsc.org |

| Aliphatic Amines | Photoredox catalysis, Cobalt catalysis | Functionalized Anilines | Dehydrogenative aromatization to access complex anilines. researchgate.net |

| 2,4,6-Trimethylbenzene-1,3,5-tricarbaldehyde, 3,3'-Diaminobenzidine | Acetic acid | Amine-functionalized COF | Material for CO2/N2 separation. acs.org |

Regiospecific Synthesis of Nitroarene Derivatives

The precise placement of a nitro group on an aromatic ring is a fundamental challenge in organic synthesis, crucial for determining the properties and reactivity of the resulting nitroarene derivative. The synthesis of this compound relies on the regiospecific nitration of a precursor, a common strategy in the synthesis of complex nitroaromatics.

The most direct synthetic route to this compound starts from 4-chloro-3-nitrobenzonitrile (B1361363). smolecule.com The synthesis of this key intermediate is a classic example of regiospecific nitration. Starting with p-chlorobenzonitrile, a nitration reaction is carried out using a mixture of concentrated sulfuric acid and fuming nitric acid at low temperatures (below 0°C). guidechem.com The directing effects of the chloro and cyano groups on the aromatic ring guide the incoming nitro group to the position ortho to the chlorine and meta to the nitrile, resulting in the desired 4-chloro-3-nitrobenzonitrile. This intermediate possesses multiple reactive sites, including the chloro, nitro, and nitrile groups, making it a versatile building block for various pharmaceuticals and agrochemicals. nbinno.cominnospk.com

The subsequent reaction of 4-chloro-3-nitrobenzonitrile with methylamine proceeds via nucleophilic aromatic substitution, where the methylamino group displaces the chlorine atom to yield this compound.

Advanced methods for regiospecific nitration are continuously being developed. For example, palladium-catalyzed nitrogen-donor-directed aromatic C-H nitration allows for the selective introduction of a nitro group at a specific position, guided by a directing group already present on the aromatic ring. nih.gov Other specialized nitrating systems, such as silver nitrate (B79036) in a mixture of acetic acid and 1,2-dichloroethane, have been used for the regioselective synthesis of dinitroporphycenes, highlighting the development of mild and selective nitration methods for complex molecules. scilit.com

Table 2: Regiospecific Nitration Reactions

| Starting Material | Nitrating Agent/Conditions | Product | Key Feature |

|---|---|---|---|

| p-Chlorobenzonitrile | Fuming HNO3, H2SO4, <0°C | 4-Chloro-3-nitrobenzonitrile | Electrophilic aromatic substitution with regiocontrol from existing substituents. guidechem.com |

| Aromatic compounds with N-donor directing groups | Pd-catalysis | Regiospecific nitroarenes | Directed C-H nitration. nih.gov |

| 2,7,12,17-Tetraphenylporphycene | AgNO3, Acetic acid, 1,2-Dichloroethane | 9-Nitro- and 9,20-Dinitro-tetraphenylporphycene | Mild and regioselective nitration of a complex macrocycle. scilit.com |

| 4-Acetamidobenzonitrile | Potassium nitrate, H2SO4; then 4N HCl | 4-Amino-3-nitrobenzonitrile (B23877) | Nitration followed by deprotection to yield the target nitroarene. prepchem.com |

Reactivity of the Methylamino Moiety

The secondary amine function is a key site for introducing molecular diversity. Its reactivity is centered around the nitrogen's lone pair of electrons and the adjacent N-H and C-H bonds.

The N-H bond of the methylamino group is a prime target for functionalization. Transition metal-catalyzed reactions, such as those employing rhodium(III) catalysts, can facilitate the coupling of the N-H bond with various partners. nih.gov For instance, imine-directed C-H/N-H annulation with amino amides, aldehydes, and diazo compounds, while not specifically documented for this compound, represents a powerful strategy for constructing complex heterocyclic systems fused to the aniline core. nih.gov

Direct C-H functionalization of the N-methyl group is also a plausible transformation. Nickel-photoredox catalysis has been shown to mediate the arylation of α-amino C-H bonds with aryl halides. rsc.org This approach could potentially be applied to this compound to introduce aryl groups onto the methyl substituent, leading to the formation of N-benzyl aniline derivatives.

Furthermore, palladium-catalyzed transannular C-H functionalization of alicyclic amines demonstrates the possibility of activating C-H bonds at positions remote from the nitrogen atom. nih.gov While the aromatic nature of this compound presents a different scenario, the principle of amine-directed C-H activation suggests potential for functionalizing the aromatic ring, although the strong deactivating effect of the nitro group would need to be considered.

| Functionalization Type | Potential Reagents/Catalysts | Potential Product Type | Citation |

| N-H Annulation | Cp*Rh(III) catalysts, amino amides, aldehydes | Fused piperazinones | nih.gov |

| α-Amino C-H Arylation | Nickel/photoredox catalyst, aryl halides | N-benzyl aniline derivatives | rsc.org |

| Amine-directed C-H Arylation | Palladium catalysts, aryl iodides | Arylated aniline derivatives | nih.gov |

Standard N-alkylation and N-acylation reactions provide reliable methods for modifying the methylamino group.

N-Alkylation: The secondary amine can be alkylated using various alkylating agents. A process for the monoalkylation of anilines using an alkylating agent in the presence of an onium salt and a non-quaternizable base in an organic solvent could be effectively applied. google.com This would allow for the introduction of a second, different alkyl group on the nitrogen atom.

N-Acylation: The acylation of the secondary amine to form an amide is a fundamental transformation. This can be readily achieved using acylating agents such as acetyl chloride or benzoyl chloride. Iodine has been reported to be an effective promoter for the N-acylation of primary and secondary amines under solvent-free conditions at room temperature. tandfonline.com This mild and efficient method would likely be compatible with the functional groups present in this compound. The use of N-acyl-benzotriazoles also provides a green and efficient method for the N-acylation of amines in water. nih.gov

| Transformation | Reagents/Conditions | Product | Citation |

| N-Alkylation | Alkylating agent, onium salt, non-quaternizable base | N,N-dialkylaniline derivative | google.com |

| N-Acylation | Acetyl chloride, Iodine (catalyst) | N-acetyl-N-methyl-4-amino-3-nitrobenzonitrile | tandfonline.com |

| N-Acylation | N-acyl-benzotriazole, water | N-acyl-N-methyl-4-amino-3-nitrobenzonitrile | nih.gov |

The Aza-Wittig reaction is a powerful tool for the formation of imines from carbonyl compounds and iminophosphoranes. tandfonline.com The generation of the requisite iminophosphorane typically proceeds through the reaction of an azide with a phosphine (B1218219) (the Staudinger reaction). rsc.org As this compound possesses a secondary amine and not an azide functionality, the direct application of the Aza-Wittig reaction to the methylamino group is not a conventional or feasible transformation pathway. The conversion of the secondary amine to an azide would be a necessary prerequisite, which falls outside the direct transformation of the existing functional group.

Transformations of the Nitro Group

The nitro group is a versatile functional handle that can be selectively reduced or transformed through more complex reductive functionalization pathways.

The selective reduction of the nitro group in this compound to an amino group would yield the highly valuable 3,4-diaminobenzonitrile, a precursor to various heterocyclic compounds, including benzimidazoles. Several methods are available for the chemoselective reduction of nitroarenes in the presence of other reducible groups. organic-chemistry.org

Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method, though conditions would need to be carefully controlled to avoid reduction of the nitrile group. commonorganicchemistry.com The use of iron (Fe) or zinc (Zn) in acidic media, or tin(II) chloride (SnCl2), provides milder conditions that are often tolerant of other functional groups. commonorganicchemistry.com Sodium sulfide (B99878) (Na2S) is known to selectively reduce one nitro group in the presence of others and is generally unreactive towards aliphatic nitro groups, making it a potentially suitable reagent for this transformation. commonorganicchemistry.com In the context of polynitroanilines, the Zinin reduction using sulfide reagents often shows selectivity for the nitro group ortho to the amino group. stackexchange.com

| Reducing Agent/System | Conditions | Key Features | Citation |

| H₂/Pd/C | Controlled pressure and temperature | Common hydrogenation method, potential for nitrile reduction | commonorganicchemistry.com |

| Fe/Acid (e.g., AcOH) | Mild acidic conditions | Good for preserving other reducible groups | commonorganicchemistry.com |

| SnCl₂ | Mild conditions | Tolerant of various functional groups | commonorganicchemistry.com |

| Na₂S | Aqueous or alcoholic solution | Selective for nitro groups, especially ortho to amines | commonorganicchemistry.comstackexchange.com |

More advanced transformations involve the reductive functionalization of the nitro group, where the oxygen atoms are removed and new bonds are formed in a single pot. Organophosphorus-catalyzed reductive functionalization of nitro compounds offers a powerful platform for such transformations. Current time information in Merrimack County, US.nih.gov Using a P(III)/P(V) redox couple, nitroarenes can be deoxygenated to form highly reactive nitrene intermediates.

In the presence of suitable trapping agents, these nitrenes can undergo a variety of reactions. For instance, coupling with boronic acids can lead to the formation of new C-N bonds. Current time information in Merrimack County, US.nih.gov A particularly intriguing possibility is the tandem C-N coupling/cyclization sequence, which could yield N-functionalized azaheterocycles. Current time information in Merrimack County, US.nih.gov Furthermore, a novel strategy for the reductive C-H amination of nitroarenes has been developed, leading to the synthesis of 2-aminoanilides and benzimidazoles through a tandem C- and N-functionalization process. rsc.org This methodology, which involves the reaction of a nitroarene with a secondary amine in the presence of an organophosphorus catalyst, could potentially be applied in an intramolecular fashion or with external coupling partners to further elaborate the structure of this compound.

| Methodology | Key Reagents/Catalysts | Potential Outcome | Citation |

| Organophosphorus-Catalyzed Reductive C-N Coupling | Organophosphetane catalyst, hydrosilane, boronic acid | N-Aryl or N-Alkyl aniline derivatives | Current time information in Merrimack County, US.nih.gov |

| Reductive C-H Amination | Organophosphorus catalyst, secondary amine, acyl chloride | 2-Aminoanilide derivatives | rsc.org |

Chemical Reactivity and Advanced Transformation Pathways of 4 Methylamino 3 Nitrobenzonitrile

Advanced Transformation Pathways

Azo compounds, characterized by the functional group R-N=N-R', are a significant class of organic compounds, many of which are used as dyes. The synthesis of azo compounds typically involves a two-step process: diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich aromatic compound like a phenol (B47542) or an aniline (B41778). nih.govyoutube.com

The formation of azo compounds from an aniline derivative begins with the creation of an aromatic diazonium ion. unb.ca This is generally achieved by treating the primary aromatic amine with a source of nitrous acid (HNO₂). scirp.org Due to the instability of nitrous acid, it is often generated in situ by reacting sodium nitrite (B80452) (NaNO₂) with a strong acid, such as hydrochloric acid. youtube.com This diazotization reaction is typically carried out at low temperatures, often below 10°C in an ice bath, to prevent the unstable diazonium salt from decomposing. youtube.comyoutube.com

Once the diazonium salt is formed, it acts as an electrophile and reacts with a coupling component, which is an electron-rich nucleophile. nih.gov This coupling reaction is an electrophilic aromatic substitution. nih.gov The choice of the coupling component can significantly influence the color and properties of the resulting azo dye. unb.ca Common coupling components include phenols and anilines. nih.gov The pH of the reaction mixture is a critical factor in the coupling step. sci-hub.se

While direct synthesis of an azo compound from this compound is not explicitly detailed in the provided search results, the general principles of azo dye synthesis can be applied. The amino group in this compound would first need to be converted to a primary amine. Following this, the standard diazotization and coupling procedures would be employed to form the corresponding azo compound. The specific reaction conditions and the resulting azo dye's properties would depend on the chosen coupling partner.

It's important to note that there are alternative methods for synthesizing azo compounds, such as the reduction of aromatic nitro compounds. researchgate.net For instance, various azo compounds with different substituents have been synthesized in a single step using lead as a catalyst and triethylammonium (B8662869) formate (B1220265) as a hydrogen donor. researchgate.net

The following table summarizes the general steps and conditions for the synthesis of azo dyes:

| Step | Reagents & Conditions | Purpose |

| Diazotization | Primary aromatic amine, Sodium nitrite (NaNO₂), Strong acid (e.g., HCl), Low temperature (0-10°C) | Formation of the diazonium salt. nih.govyoutube.com |

| Coupling | Diazonium salt, Electron-rich aromatic compound (e.g., phenol, aniline), Controlled pH | Formation of the azo compound through electrophilic aromatic substitution. nih.govsci-hub.se |

Spectroscopic Characterization and Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. While comprehensive experimental spectra for 4-(methylamino)-3-nitrobenzonitrile are not widely published, its structure allows for a precise prediction of the expected NMR signals based on established principles of chemical shifts and spin-spin coupling.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the methyl, amine, and aromatic protons. The electron-donating methylamino group and the electron-withdrawing nitro and cyano groups exert significant influence on the chemical shifts of the aromatic protons. The spectrum would feature an AMX spin system for the aromatic region.

Expected ¹H NMR Chemical Shifts and Assignments

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (Hz) | Assignment Notes |

|---|---|---|---|---|

| H (N-H) | ~8.5 - 8.8 | Singlet (broad) | - | Chemical shift is variable and dependent on solvent and concentration. Broadening is common due to quadrupole effects and exchange. |

| H-2 | ~8.3 - 8.5 | Doublet | J ≈ 2 Hz | This proton is ortho to the nitro group and meta to the cyano group, causing a significant downfield shift. It shows a small meta-coupling to H-6. |

| H-6 | ~7.7 - 7.9 | Doublet of Doublets | J ≈ 9 Hz, 2 Hz | Coupled to both H-5 (ortho) and H-2 (meta), resulting in a doublet of doublets. |

| H-5 | ~7.0 - 7.2 | Doublet | J ≈ 9 Hz | This proton is ortho to the electron-donating methylamino group, resulting in an upfield shift compared to other aromatic protons. It shows a strong ortho-coupling to H-6. |

¹³C NMR Spectroscopy: The 13C NMR spectrum is anticipated to display eight unique signals, corresponding to each carbon atom in the molecule, as there are no elements of symmetry. The chemical shifts are influenced by the nature of the attached substituents.

Expected ¹³C NMR Chemical Shifts and Assignments

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Assignment Notes |

|---|---|---|

| C4 | ~148 - 152 | Attached to the nitrogen of the amino group, this carbon is significantly deshielded. |

| C3 | ~135 - 138 | Attached to the nitro group, this carbon is also strongly deshielded. |

| C1 | ~133 - 136 | Quaternary carbon attached to the cyano group. |

| C2 | ~130 - 133 | Aromatic CH carbon positioned between two electron-withdrawing groups. |

| C6 | ~120 - 123 | Aromatic CH carbon. |

| C≡N | ~117 - 119 | The nitrile carbon. |

| C5 | ~110 - 114 | Aromatic CH carbon ortho to the electron-donating amino group, shifted upfield. |

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra by revealing correlations between nuclei. princeton.eduyoutube.comwikipedia.org

COSY (Correlation Spectroscopy): A homonuclear COSY experiment would confirm the connectivity of the aromatic protons. wikipedia.org A cross-peak would be expected between the signals for H-5 and H-6, confirming their ortho relationship. A weaker cross-peak might also be visible between H-2 and H-6 due to their four-bond meta-coupling.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. wikipedia.org It would definitively link the proton signals to their corresponding carbon atoms in the tables above. For instance, it would show a correlation between the methyl proton signal (~3.1 ppm) and the methyl carbon signal (~31 ppm), and connect each aromatic proton signal to its respective carbon signal (H-2 to C-2, H-5 to C-5, and H-6 to C-6).

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments help differentiate between CH, CH₂, and CH₃ groups. A DEPT-135 experiment would show positive signals for the CH₃ and CH carbons and no signals for the quaternary carbons (C1, C3, C4) or the nitrile carbon. This would help confirm the assignments for C-2, C-5, C-6, and the N-methyl carbon.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

The analysis of the IR and Raman spectra of this compound can be understood by comparison with closely related molecules, such as 4-amino-3-nitrobenzonitrile (B23877) (4A-3NBN). nih.gov The primary difference would be the additional vibrational modes associated with the methyl group. A detailed assignment of the fundamental vibrational modes can be made based on theoretical calculations and experimental data from analogous compounds. nih.govscirp.org

Key Vibrational Frequencies and Assignments for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

|---|---|---|---|

| ~3400 | Medium | N-H stretching | Methylamino |

| ~2930 | Weak-Medium | Asymmetric C-H stretching | Methyl |

| ~2850 | Weak-Medium | Symmetric C-H stretching | Methyl |

| ~2230 | Strong | C≡N stretching | Nitrile |

| ~1620 | Strong | Aromatic C=C stretching / N-H bending | Aromatic Ring / Methylamino |

| ~1530 | Very Strong | Asymmetric NO₂ stretching | Nitro |

| ~1450 | Medium | CH₃ bending | Methyl |

| ~1350 | Strong | Symmetric NO₂ stretching | Nitro |

| ~1280 | Strong | C-N stretching | Methylamino |

| ~880 | Medium | NO₂ bending (scissoring) | Nitro |

Surface-Enhanced Raman Scattering (SERS) is a powerful technique for studying molecules adsorbed onto metal nanostructures. While no SERS studies have been published specifically for this compound, research on related nitroaniline derivatives provides insight into its likely behavior. researchgate.net

When adsorbed on a plasmonic surface like gold or silver, the molecule is expected to interact primarily through the lone pair of electrons on the amino nitrogen and the oxygen atoms of the nitro group. This adsorption would lead to significant enhancement of the Raman signals, particularly for the vibrational modes of the groups interacting most closely with the surface. The orientation of the molecule on the surface would influence which modes are most enhanced. For instance, if the molecule adsorbs with its aromatic ring perpendicular to the surface, the out-of-plane bending modes would show significant enhancement.

Furthermore, the plasmonic surface can catalyze chemical reactions. Studies on similar compounds have shown that the nitro group can be reduced to an amino group under certain conditions. researchgate.net SERS could be used to monitor such a reaction in real-time by observing the disappearance of the characteristic NO₂ stretching bands and the appearance of new bands corresponding to the newly formed amino group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the exact molecular weight of a compound and to gain structural information from its fragmentation patterns upon ionization. The molecular formula of this compound is C₈H₇N₃O₂, corresponding to a monoisotopic mass of approximately 177.054 Da.

Under electron ionization (EI), the molecule would form a molecular ion (M⁺˙) which would then undergo a series of fragmentation reactions. wikipedia.org The expected fragmentation pathways are dictated by the stability of the resulting ions and neutral losses.

Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Neutral Loss | Fragmentation Pathway |

|---|---|---|---|

| 177 | [C₈H₇N₃O₂]⁺˙ | - | Molecular Ion (M⁺˙) |

| 162 | [C₇H₄N₃O₂]⁺ | CH₃˙ | Loss of the methyl group from the amine. |

| 147 | [C₈H₇N₂O]⁺ | NO˙ | Loss of a nitro radical. |

| 131 | [C₈H₇N₃]⁺˙ | NO₂ | Loss of a nitro group. |

| 130 | [C₇H₄N₂]⁺˙ | HNO₂ | Loss of nitrous acid. |

| 104 | [C₇H₆N]⁺ | HCN | Loss of hydrogen cyanide from the [M-NO₂]⁺˙ fragment. |

Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS)

Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS) is a powerful tool for determining the exact mass and elemental formula of a compound. For this compound (C₈H₇N₃O₂), the monoisotopic mass is calculated to be 177.05383 Da. uni.lu ESI-HRMS analysis provides high-resolution mass-to-charge ratio (m/z) data, which can be used to confirm the molecular formula with a high degree of confidence.

Predicted collision cross-section (CCS) values, which relate to the ion's shape and size in the gas phase, have been calculated for various adducts of the molecule. uni.lu These predictions are instrumental for identification in non-target screening and metabolomics studies.

Table 1: Predicted ESI-HRMS and Collision Cross Section (CCS) Data for this compound Adducts uni.lu

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 178.06111 | 140.5 |

| [M+Na]⁺ | 200.04305 | 149.7 |

| [M-H]⁻ | 176.04655 | 143.9 |

| [M+NH₄]⁺ | 195.08765 | 157.6 |

| [M+K]⁺ | 216.01699 | 144.0 |

| [M]⁺ | 177.05328 | 133.8 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption Properties

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing insights into its electronic transitions. The electronic absorption properties of this compound are dictated by the chromophoric system of the nitro-substituted benzene (B151609) ring, which is further influenced by the electron-donating methylamino group (-NHCH₃) and the electron-withdrawing nitrile group (-CN).

While specific experimental UV-Vis spectral data for this compound is not extensively detailed in the reviewed literature, the absorption characteristics can be inferred from similar structures. Compounds like 4-nitroaniline (B120555) and 4-nitrobenzonitrile, which contain the nitrobenzene (B124822) chromophore, exhibit strong absorption in the UV region. For instance, 4-nitroaniline has a notable absorption maximum due to its extended conjugation and charge-transfer character. wikipedia.org Similarly, UV-Vis spectra are available for 4-nitrobenzonitrile. nih.gov The presence of the methylamino group in this compound is expected to cause a bathochromic (red) shift in the absorption maxima compared to a simpler nitrobenzene, due to the enhanced electron-donating effect into the aromatic ring.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) for Ground State Electronic Structure

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure (principally the ground state) of many-body systems, in particular atoms, molecules, and the condensed phases.

The first step in a computational study is typically to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that calculates the total energy of a given atomic arrangement and systematically alters the bond lengths, bond angles, and dihedral angles to find the configuration with the minimum energy.

For 4-(Methylamino)-3-nitrobenzonitrile, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311+G(2df,2p)), are employed to find the optimized geometry. derpharmachemica.com In related nitrobenzonitrile compounds, studies have shown that the benzene (B151609) ring is largely planar. However, substituent groups may exhibit some rotation. For instance, in a study of 4-methyl 3-nitrobenzonitrile, the nitro group was found to be rotated out of the plane of the benzene ring. derpharmachemica.com A similar slight rotation of the nitro group and the methylamino group would be expected for this compound to minimize steric hindrance and optimize electronic interactions. Conformational analysis would involve exploring the potential energy surface with respect to the rotation of the methylamino and nitro groups to identify the global minimum energy conformer.

Table 1: Predicted Structural Characteristics of this compound

| Structural Feature | Expected Characteristic | Computational Basis |

|---|---|---|

| Benzene Ring | Essentially planar aromatic system. | Based on DFT optimizations of similar benzonitrile (B105546) derivatives. derpharmachemica.com |

| Nitro Group (-NO₂) Orientation | Likely twisted slightly out of the benzene ring's plane. | Analogous to findings for 4-methyl 3-nitrobenzonitrile, where a rotation of 10.2 degrees was noted. derpharmachemica.com |

| Methylamino Group (-NHCH₃) Orientation | The C-N bond is expected to lie in the plane of the ring, but the methyl group may be slightly out of plane. The orientation is crucial for charge transfer properties. | Inferred from studies on aminobenzonitriles where the amino group's geometry is key to its donor properties. rsc.org |

| Cyano Group (-CN) | Linear and co-planar with the benzene ring. | Consistent with computational and experimental data for various benzonitriles. frontiersin.org |

The electronic properties of this compound are dictated by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This molecule is a classic "push-pull" system, where the methylamino group acts as an electron donor (push) and the nitro and cyano groups act as strong electron acceptors (pull).

DFT calculations can map the spatial distribution of these orbitals. For this compound, the HOMO is expected to be primarily localized on the electron-rich part of the molecule, namely the methylamino group and the benzene ring. Conversely, the LUMO is expected to be concentrated on the electron-deficient nitro and cyano groups. growingscience.com The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's reactivity and the energy of its lowest electronic transitions. A smaller HOMO-LUMO gap generally corresponds to a molecule that is more easily excited. researchgate.net Natural Bond Orbital (NBO) analysis is another computational technique used to quantify the charge distribution and understand the nature of the intramolecular charge transfer from the donor to the acceptor moieties in the ground state.

Table 2: Predicted Frontier Molecular Orbital Characteristics

| Orbital | Expected Localization | Role in Molecule |

|---|---|---|

| HOMO | Primarily on the methylamino group and the aromatic ring. | Source of electrons for electronic transitions (electron donor region). |

| LUMO | Primarily on the nitro and cyano groups. | Destination of electrons during an electronic transition (electron acceptor region). |

| HOMO-LUMO Gap | Relatively small due to the push-pull nature. | Determines the energy of the first major electronic absorption band. |

DFT calculations are highly effective at predicting the vibrational frequencies of molecules, which correspond to the peaks observed in infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to atomic displacements, a full set of normal vibrational modes can be determined.

For a molecule like this compound, theoretical spectra can be calculated using methods like B3LYP/6-311+G(2df,2p). derpharmachemica.com The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor (e.g., ~0.96) to improve agreement with experimental data. scirp.org

The analysis allows for the unambiguous assignment of specific spectral bands to particular molecular motions. For instance, the strong absorption band for the cyano group (C≡N) stretch is expected in the 2220-2240 cm⁻¹ region. frontiersin.org The nitro group (NO₂) gives rise to characteristic symmetric and asymmetric stretching vibrations, typically found around 1350 cm⁻¹ and 1530 cm⁻¹, respectively. scirp.org Comparing these predicted spectra with experimentally recorded FTIR and FT-Raman spectra allows for a detailed confirmation of the molecular structure.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups

| Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) | Description of Motion |

|---|---|---|

| N-H Stretch | ~3400 - 3500 | Stretching of the nitrogen-hydrogen bond in the methylamino group. |

| C-H Stretch (Aromatic) | ~3000 - 3100 | Stretching of the carbon-hydrogen bonds on the benzene ring. |

| C≡N Stretch | ~2230 | Stretching of the carbon-nitrogen triple bond of the nitrile group. frontiersin.org |

| NO₂ Asymmetric Stretch | ~1530 | Asymmetric stretching of the nitrogen-oxygen bonds in the nitro group. scirp.org |

| NO₂ Symmetric Stretch | ~1350 | Symmetric stretching of the nitrogen-oxygen bonds in the nitro group. scirp.org |

| C-N Stretch (Amino) | ~1300 - 1360 | Stretching of the carbon-nitrogen bond between the ring and the amino group. |

Time-Dependent Density Functional Theory (TDDFT) for Excited State Properties

While DFT is excellent for ground-state properties, TDDFT is the method of choice for investigating the behavior of molecules in their electronically excited states, which is fundamental to understanding photophysical processes like absorption and fluorescence.

TDDFT calculations are used to predict the vertical excitation energies from the ground state to various singlet excited states (S₁, S₂, etc.), which correspond to the absorption maxima in a UV-Vis spectrum. For push-pull molecules like this compound, the lowest excited states often have distinct electronic characters. nih.govijstr.org

Locally Excited (LE) State: This state typically arises from a π→π* transition localized on the aromatic ring. It involves a redistribution of electron density but not a massive charge separation across the molecule. In many aminobenzonitriles, the first excited state (S₁) is characterized as an LE state (often denoted as ¹Lb). nih.gov

Charge-Transfer (CT) State: This state involves a significant transfer of electron density from the donor (methylamino) to the acceptor (nitro/cyano) parts of the molecule. It is characterized by a much larger dipole moment than the ground state or the LE state. The second excited state (S₂) in these systems is often a CT state (denoted as ¹La). nih.govresearchgate.net

The relative energies of the LE and CT states are highly sensitive to the solvent polarity. Polar solvents tend to stabilize the highly polar CT state more than the less polar LE state, which can lead to complex fluorescence behavior. ijstr.org

The phenomenon of Intramolecular Charge Transfer (ICT) is central to the photophysics of many donor-acceptor molecules. After initial photoexcitation, the molecule can relax into a lower-energy ICT state, which is often the state from which fluorescence occurs. TDDFT is used to model the potential energy surfaces of the excited states to elucidate the mechanism of this relaxation. nih.gov

Several models have been proposed to describe the structural changes that facilitate ICT:

Twisted Intramolecular Charge Transfer (TICT): This is the most widely discussed model for aminobenzonitriles. researchgate.netnih.gov It proposes that after excitation, the amino group twists to a 90° angle relative to the plane of the benzene ring. This rotation decouples the p-orbital of the nitrogen from the π-system of the ring, which maximizes the electron-donating ability of the amino group and stabilizes the resulting charge-separated state. rsc.org

Planar Intramolecular Charge Transfer (PICT): In this model, the ICT state retains a planar geometry, and charge separation occurs through changes in bond lengths (bond-angle wagging or rehybridization) without large-amplitude twisting. bibliotekanauki.pl

Wagging and Bending Motions: Other motions, such as the wagging of the amino group or bending of the cyano group (sometimes involving πσ* states), have also been proposed as contributing to the formation of the ICT state. rsc.orgnih.gov

For this compound, TDDFT calculations of the excited-state potential energy surfaces along the amino-group twisting coordinate would be essential to determine if a low-energy TICT state exists. These calculations would reveal whether there is an energy barrier to twisting and whether the twisted geometry corresponds to a true energy minimum on the excited-state surface, which would be a prerequisite for observing fluorescence from a TICT state. researchgate.netnih.gov

Mechanistic Computational Studies of Chemical Reactions

While specific computational studies on the reaction mechanisms of this compound are not extensively documented in publicly available literature, the principles of computational chemistry are widely applied to understand reactions involving structurally similar compounds. Methodologies such as Density Functional Theory (DFT) are instrumental in exploring reaction pathways, determining transition state geometries, and calculating activation energies.

For instance, computational studies on nucleophilic aromatic substitution (SNAr) reactions, a class of reactions relevant to derivatives of nitrobenzonitrile, have provided deep mechanistic insights. rsc.org These studies can elucidate the feasibility of different reaction pathways and rationalize the effects of substituents and reaction conditions on the reaction outcomes. rsc.org Kinetic investigations, often coupled with quantum chemistry calculations, can help identify reaction intermediates and catalytic species that may not be experimentally detectable. rsc.org

Furthermore, computational methods are frequently used to study cycloaddition reactions involving molecules with nitro and nitrile functionalities. mdpi.com DFT calculations, for example, can determine whether a reaction proceeds through a one-step or a stepwise mechanism, and can clarify the polar nature of the transition states. mdpi.com Such studies often analyze frontier molecular orbitals (HOMO-LUMO) to predict reactivity and regioselectivity. researchgate.net For example, in [3+2] cycloaddition reactions, computational analysis can distinguish between different possible molecular mechanisms, such as polar one-step, stepwise zwitterionic, or non-polar biradical pathways. researchgate.net These theoretical approaches provide a framework for predicting the behavior of this compound in similar chemical transformations.

Theoretical Descriptions of Intermolecular Interactions and Solid-State Stabilization (e.g., Van der Waals interactions)

The solid-state structure and stability of this compound are governed by a network of intermolecular interactions. Theoretical and computational methods are crucial for identifying and quantifying these forces. X-ray crystallography of analogous compounds, combined with computational analysis, reveals the key interactions at play.

A closely related compound, 4-Anilino-3-nitrobenzonitrile, provides significant insight into the types of interactions that likely stabilize the crystal lattice of this compound. nih.gov In the crystal structure of 4-Anilino-3-nitrobenzonitrile, several key interactions are observed:

Intramolecular Hydrogen Bonding: An intramolecular N—H⋯O hydrogen bond is formed between the amino group and the ortho-nitro group, creating a stable six-membered ring (S(6) motif). nih.gov This type of interaction is highly probable in this compound as well, contributing to the planarity of that portion of the molecule.

π–π Stacking Interactions: Slipped π–π stacking interactions occur between the phenyl rings of neighboring molecules. nih.gov In 4-Anilino-3-nitrobenzonitrile, the centroid-to-centroid distance is 3.808 Å with an interplanar distance of 3.544 Å. nih.gov These stacking interactions are a common feature in aromatic compounds and are a major contributor to the cohesive energy of the crystal.

The presence of the nitro group is significant for the stability of the crystal structure. The nitro group is often slightly twisted out of the plane of the benzene ring, a conformation that can be influenced by crystal packing forces. nih.gov Van der Waals forces, although ubiquitous, are the primary stabilizing forces in the crystal structures of some related nitrobenzonitrile isomers, highlighting their collective importance in the absence of stronger directional interactions.

Table of Intermolecular Interaction Data for the Analogous Compound 4-Anilino-3-nitrobenzonitrile

| Interaction Type | Description | Geometric Parameters |

|---|---|---|

| Intramolecular Hydrogen Bond | N—H⋯O | Forms an S(6) ring motif. nih.gov |

| Intermolecular Hydrogen Bond | C—H⋯O | Links molecules into chains. nih.gov |

Advanced Applications in Materials Science and Organic Optoelectronics

Building Blocks for Functional Materials

4-(Methylamino)-3-nitrobenzonitrile serves as a valuable and versatile building block in the synthesis of more complex functional materials. Its distinct chemical functionalities—a secondary amine, a nitro group, and a nitrile group—offer multiple reactive sites for chemical modification and polymerization. Organic compounds with similar structures, such as aminobenzonitriles and nitrobenzonitriles, are recognized as important precursors and intermediates in various industrial and research applications. bldpharm.combiosynth.com The presence of both a nucleophilic amine and electrophilic sites on the aromatic ring allows for a diverse range of chemical transformations.

The compound can be utilized in the construction of larger molecular frameworks, polymers, and specialty chemicals. For instance, the amine group can undergo reactions like acylation, alkylation, or diazotization, enabling its incorporation into polyamides, polyimides, or azo-based structures. The nitro group can be reduced to an amino group, providing another site for reaction and creating diamino derivatives that are key monomers for high-performance polymers. The nitrile group can be hydrolyzed to a carboxylic acid or a primary amide, or it can participate in cycloaddition reactions, further expanding its synthetic utility. This multifunctionality makes this compound an attractive starting material for designing molecules with tailored electronic, optical, or thermal properties for specific material applications.

| Property | Value |

| Molecular Formula | C₈H₇N₃O₂ |

| Molecular Weight | 177.16 g/mol |

| IUPAC Name | This compound |

| CAS Number | 64910-45-8 |

| SMILES | CNC1=C(C=C(C=C1)C#N)N+[O-] |

Table 1: Chemical Properties of this compound. Data sourced from uni.luchemscene.com.

Applications in Organic Dyes and Pigments

The molecular structure of this compound is characteristic of a chromophore, the part of a molecule responsible for its color. The combination of the electron-donating methylamino group (an auxochrome) and the electron-withdrawing nitro and nitrile groups, connected through the conjugated π-system of the benzene (B151609) ring, creates a classic "push-pull" or donor-π-acceptor (D-π-A) system. This configuration is fundamental to the design of many organic dyes and pigments. epa.gov

This intramolecular charge transfer from the donor to the acceptor groups results in the absorption of light in the visible region of the electromagnetic spectrum, imparting color. While specific applications of this compound as a standalone dye are not extensively documented, it serves as a crucial intermediate in the synthesis of more complex dyestuffs. epa.gov It can be used to create disperse dyes for synthetic fibers, or it can be chemically modified to produce a variety of colors. For example, diazotization of a related amino derivative followed by coupling with other aromatic compounds is a standard method for producing a wide range of azo dyes, which constitute a large class of commercial colorants. epa.gov The specific shade and properties of the resulting dye can be fine-tuned by altering the substituents on the aromatic rings.

Non-Linear Optical (NLO) Properties and Chromophore Design

The donor-π-acceptor (D-π-A) architecture of this compound makes it a prime candidate for applications in non-linear optics (NLO). NLO materials are essential for technologies like optical data storage, frequency conversion, and optical switching. The large change in dipole moment upon electronic excitation in push-pull molecules leads to a significant second-order NLO response, or molecular hyperpolarizability (β). nih.govnih.gov

The origin of the large NLO susceptibility in such molecules is the efficient charge transfer from the electron-donating group (methylamino) to the electron-withdrawing groups (nitro and nitrile) through the π-bridge. nih.gov Theoretical and experimental studies on similar D-π-A chromophores demonstrate that tuning the strength of the donor and acceptor moieties can enhance the NLO response. rsc.orgrsc.org this compound represents a fundamental scaffold in chromophore design. By systematically modifying its structure—for instance, by extending the π-conjugated system or altering the donor and acceptor groups—researchers can create new organic NLO materials with optimized performance for specific device applications. nih.govrsc.org The study of such molecules contributes to the development of a theoretical framework for designing next-generation NLO materials with exceptionally high electro-optic activity. nih.gov

Crystal Engineering and Solid-State Architectures

Crystal engineering is the rational design and synthesis of functional solid-state structures based on an understanding of intermolecular interactions. ub.eduuoc.gr The solid-state architecture of this compound is dictated by a combination of non-covalent interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking. The methylamino group can act as a hydrogen bond donor (N-H), while the oxygen atoms of the nitro group and the nitrogen atom of the nitrile group can act as hydrogen bond acceptors.

| Compound | Crystal System | Space Group | Key Interactions |

| 4-Methyl-3-nitrobenzonitrile | Monoclinic | P2₁/c | van der Waals interactions |

| 3-Nitrobenzonitrile | Monoclinic | P2₁ | Aromatic π-π stacking |

Table 2: Crystal data for related benzonitrile (B105546) derivatives, illustrating common packing forces. Data sourced from nih.govnih.gov.

Development of Reactive Functionalized Films

The development of thin films with tailored surface properties is a significant area of materials science. Reactive functionalized films, which can be chemically modified after their initial fabrication, offer a versatile platform for creating surfaces with specific functionalities. beilstein-journals.orgsmith.edu this compound possesses a reactive methylamino group that makes it a suitable candidate for incorporation into such films.

One approach involves the layer-by-layer assembly of polymers, where one of the polymers contains a reactive functionality that can covalently bind small molecules. smith.edusmith.edu For example, polymers containing reactive azlactone groups can be assembled into thin films and subsequently functionalized by reacting them with amine-containing molecules. smith.eduscielo.org.mx The amine group of this compound could be used to graft the molecule onto such a reactive polymer film. This would immobilize the nitrobenzonitrile moiety on the surface, creating a film with the specific electronic and optical properties of the chromophore. Such functionalized films could be designed to control surface wetting, promote or prevent cell adhesion, or act as sensory layers that respond to external stimuli. beilstein-journals.orgsmith.edu This strategy provides a powerful method for translating the unique molecular properties of this compound into macroscopic functions at the material interface.

Q & A

Q. What are the recommended synthetic routes for 4-(Methylamino)-3-nitrobenzonitrile to achieve high yield and purity?

The compound can be synthesized via nucleophilic aromatic substitution, where 4-chloro-3-nitrobenzonitrile reacts with methylamine under controlled conditions. Key parameters include:

- Catalyst : Copper(I) iodide or palladium-based catalysts to enhance reaction efficiency.

- Solvent : Polar aprotic solvents like DMF or DMSO at 80–100°C .

- Purification : Recrystallization using ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate eluent) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR : H and C NMR confirm substituent positions (e.g., methylamino at C4, nitro at C3). The nitrile group shows a characteristic peak at ~110 ppm in C NMR .

- IR : Stretching vibrations for -CN (~2230 cm), -NO (~1520 and 1350 cm), and N-H (~3300 cm) .

- Mass Spectrometry : Molecular ion peak at m/z 191 (CHNO) with fragmentation patterns indicating loss of NO or CHNH groups .

Q. What solvent systems are optimal for recrystallizing this compound?

A 3:1 ethanol/water mixture is effective due to the compound’s moderate polarity. Slow cooling (0.5°C/min) yields crystals suitable for X-ray diffraction, as seen in analogous nitrobenzonitrile derivatives .

Advanced Research Questions

Q. How does the methylamino group influence the redox reactivity of the nitro group in this compound?

The electron-donating methylamino group at C4 reduces the nitro group’s electrophilicity compared to unsubstituted analogs. Cyclic voltammetry reveals a reduction potential shift of ~−0.2 V vs. Ag/AgCl, indicating slower nitro-to-amine conversion under biological conditions . Computational studies (DFT) show decreased LUMO energy near the nitro group, supporting its role in selective interactions with reductase enzymes .

Q. What strategies resolve contradictions in reported biological activities of this compound?

Discrepancies often arise from:

- Assay conditions : Varying pH (6–8) or temperature (25–37°C) alters nitro group reactivity. Standardize using phosphate buffer (pH 7.4, 37°C) .

- Cell lines : Differential expression of nitroreductases impacts bioactivity. Validate using isogenic cell lines (e.g., HT-29 vs. HEK-293) .

- Metabolite interference : Use isotopic labeling (e.g., N-nitro) to track metabolic pathways and distinguish parent compound effects .

Q. How do steric and electronic effects of alkylamino substituents (methyl vs. ethyl) impact bioactivity?

| Parameter | Methylamino Substituent | Ethylamino Substituent |

|---|---|---|

| Steric bulk | Lower (van der Waals volume: 23 ų) | Higher (35 ų) |

| Electron donation | Moderate (+I effect) | Stronger (+I effect) |

| Bioactivity | Higher solubility, faster cellular uptake | Increased lipophilicity, prolonged half-life . |

Q. Can computational methods like molecular docking predict binding modes of this compound with biological targets?

Yes. Docking simulations (AutoDock Vina) using crystal structures of nitroreductase enzymes (PDB: 1YIH) show:

- The nitro group forms hydrogen bonds with active-site residues (e.g., Tyr114).

- The methylamino group interacts via hydrophobic contacts with Leu120 . Validate predictions with mutagenesis studies (e.g., Y114A mutants show 60% reduced activity) .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.